Cpfpx
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine involves multiple steps, starting with the preparation of the xanthine core structure. The key steps include:
Formation of the xanthine core: This is typically achieved through the condensation of a suitable purine derivative with a cyclopentylamine.
Introduction of the propyl group: This step involves the alkylation of the xanthine core with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the xanthine core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the study of adenosine receptors and their interactions with various compounds.
Biology: The compound is employed in the study of cellular signaling pathways involving adenosine receptors.
Industry: The compound is used in the development of new pharmaceuticals targeting adenosine receptors.
Mechanism of Action
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine exerts its effects by selectively binding to the adenosine A1 receptor, a G protein-coupled receptor widely distributed in the brain. Upon binding, it acts as an antagonist, blocking the receptor’s interaction with its endogenous ligand, adenosine. This inhibition modulates various physiological processes, including neurotransmission, sleep-wake regulation, and neuroprotection .
Comparison with Similar Compounds
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine is unique due to its high selectivity and affinity for the adenosine A1 receptor. Similar compounds include:
8-Cyclobutyl-3-(3-fluoropropyl)-1-propylxanthine (CBX): Another xanthine derivative with similar binding properties but different pharmacokinetic profiles.
3-(3-Fluoropropyl)-8-(1-methylcyclobutyl)-1-propylxanthine (MCBX): A structurally related compound with variations in the cycloalkyl group.
These compounds share similar mechanisms of action but differ in their metabolic stability, receptor binding kinetics, and overall pharmacological profiles .
Properties
Molecular Formula |
C16H23FN4O2 |
---|---|
Molecular Weight |
321.38 g/mol |
IUPAC Name |
8-cyclopentyl-3-(3-(18F)fluoranylpropyl)-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H23FN4O2/c1-2-9-21-15(22)12-14(20(16(21)23)10-5-8-17)19-13(18-12)11-6-3-4-7-11/h11H,2-10H2,1H3,(H,18,19)/i17-1 |
InChI Key |
GGGMDKJPUXTDAW-SJPDSGJFSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |
Isomeric SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC[18F] |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(18F)CPFPX 8-cyclopenta-3-(3-fluoropropyl)-1-propylxanthine CPFPX cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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